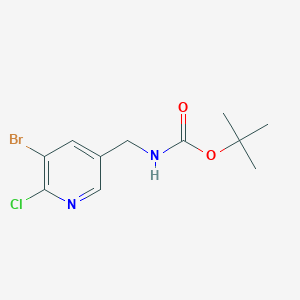

Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate

Description

Structural Characterization of Tert-Butyl ((5-Bromo-6-Chloropyridin-3-yl)methyl)carbamate

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that reflects the interplay between electronic effects of the halogen substituents and steric considerations imposed by the bulky tert-butyl group. The compound features a central pyridine ring system bearing bromine at the 5-position and chlorine at the 6-position, with the carbamate functionality connected through a methylene linker at the 3-position. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its potential biological interactions.

Crystallographic analysis of related halogenated pyridine carbamates has revealed important structural features that likely apply to this compound. The presence of halogen atoms in adjacent positions on the pyridine ring creates significant steric and electronic interactions that influence the overall molecular conformation. Crystal structure determinations of similar compounds have shown that the carbamate group typically adopts a planar configuration, with the carbonyl oxygen and nitrogen atom lying approximately in the same plane as the aromatic system when connected through a methylene linker.

The tert-butyl protecting group introduces considerable steric bulk that affects the overall molecular shape and crystal packing arrangements. Studies of related carbamate compounds have demonstrated that the tert-butyl group adopts a staggered conformation relative to the carbonyl group, minimizing steric interactions while maintaining the stability of the carbamate linkage. The methylene bridge between the pyridine ring and the carbamate nitrogen provides conformational flexibility that allows the molecule to adopt energetically favorable geometries in both solution and solid-state environments.

Intermolecular interactions in the crystal lattice are likely dominated by halogen bonding interactions involving the bromine and chlorine substituents, as well as hydrogen bonding interactions involving the carbamate functionality. Research on related halogenated heterocycles has shown that bromine atoms can participate in directional halogen bonds with electron-rich regions of neighboring molecules, contributing to the overall crystal stability. The chlorine substituent, while less polarizable than bromine, can also contribute to intermolecular interactions through weak hydrogen bonding and van der Waals contacts.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most comprehensive means for structural characterization of this compound in solution. The compound's proton nuclear magnetic resonance spectrum exhibits several distinctive resonance patterns that reflect the unique chemical environment created by the halogen substituents and carbamate functionality. The aromatic protons on the pyridine ring appear as characteristic multiplets in the aromatic region, with chemical shifts that are significantly influenced by the electron-withdrawing effects of the adjacent halogen atoms.

The methylene protons connecting the pyridine ring to the carbamate nitrogen represent a particularly diagnostic feature of the spectrum. These protons typically appear as a doublet or complex multiplet due to coupling with the adjacent carbamate nitrogen, with chemical shifts that reflect the electronic influence of both the aromatic system and the carbamate carbonyl group. The coupling patterns observed for these protons provide valuable information about the preferred conformation of the methylene linker and the degree of rotational freedom around the carbon-nitrogen bond.

The tert-butyl group produces a characteristic singlet in the aliphatic region of the spectrum, appearing as a sharp peak integrating for nine protons. The chemical shift of this resonance is diagnostic for the carbamate protecting group and typically appears around 1.4-1.5 parts per million in deuterated chloroform solvent. The carbamate nitrogen-hydrogen proton, when present, appears as a broad singlet that may exchange with deuterium in protic solvents, providing additional confirmation of the carbamate functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbamate group appearing in the characteristic region around 155-160 parts per million. The quaternary carbon of the tert-butyl group typically resonates around 28-30 parts per million, while the pyridine ring carbons exhibit chemical shifts that reflect the electronic effects of the halogen substitution pattern. The carbon atoms bearing the halogen substituents show characteristic downfield shifts due to the electronegativity of bromine and chlorine.

| Nuclear Magnetic Resonance Parameter | Expected Range | Structural Assignment |

|---|---|---|

| Aromatic protons | 7.5-8.5 ppm | Pyridine ring |

| Methylene protons | 4.2-4.8 ppm | Linker group |

| Tert-butyl protons | 1.4-1.5 ppm | Protecting group |

| Carbonyl carbon | 155-160 ppm | Carbamate function |

| Quaternary carbon | 28-30 ppm | Tert-butyl center |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about the compound's molecular weight and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 321/323/325, reflecting the isotopic pattern expected for a compound containing both bromine and chlorine atoms. The characteristic isotopic distribution pattern provides unambiguous confirmation of the presence of both halogen atoms and can be used to distinguish this compound from related structures lacking one or both halogen substituents.

The primary fragmentation pathway involves loss of the tert-butyl group, resulting in a base peak or prominent fragment at mass-to-charge ratio 265/267/269. This fragmentation is characteristic of tert-butyl carbamates and occurs through a predictable mechanism involving protonation at the carbonyl oxygen followed by elimination of isobutylene and carbon dioxide. The resulting fragment retains the halogenated pyridine core structure with the methylene amino group, providing diagnostic information about the substitution pattern on the aromatic ring.

Secondary fragmentations include loss of the carbamate functionality to yield fragments corresponding to the halogenated pyridine methylamine structure. These fragmentations provide valuable structural information about the connectivity between the aromatic system and the side chain. The presence of both bromine and chlorine atoms leads to complex isotopic patterns in all fragment ions, which can be used to confirm the elemental composition of each fragment and trace the fragmentation pathways.

Electrospray ionization mass spectrometry typically shows excellent sensitivity for this compound due to the basic nitrogen atoms that readily accept protons under positive ion conditions. The protonated molecular ion exhibits good stability under gentle ionization conditions, allowing for accurate mass determination and structural confirmation. Tandem mass spectrometry experiments can provide additional structural information by selectively fragmenting specific ions and analyzing the resulting product ion spectra.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups present in this compound and their chemical environments. The carbamate carbonyl group exhibits a characteristic strong absorption band in the region of 1680-1720 inverse centimeters, with the exact frequency depending on the electronic environment and hydrogen bonding interactions. This absorption is typically one of the most intense features in the infrared spectrum and provides unambiguous confirmation of the carbamate functionality.

The nitrogen-hydrogen stretching vibration of the carbamate group appears as a medium-intensity band in the region of 3300-3500 inverse centimeters. This absorption may appear as a broad band due to hydrogen bonding interactions in the solid state or in polar solvents. The exact frequency and band shape provide information about the hydrogen bonding environment and can be used to investigate intermolecular interactions in different phases.

The aromatic carbon-carbon stretching vibrations of the pyridine ring produce multiple bands in the region of 1400-1600 inverse centimeters. These vibrations are sensitive to the substitution pattern on the ring and the electronic effects of the halogen atoms. The presence of electron-withdrawing bromine and chlorine substituents typically shifts these bands to higher frequencies compared to unsubstituted pyridine derivatives.

The carbon-halogen stretching vibrations provide additional diagnostic information, with the carbon-bromine stretch typically appearing around 500-600 inverse centimeters and the carbon-chlorine stretch appearing around 600-800 inverse centimeters. These absorptions are generally weak to medium in intensity but can provide confirmation of the halogen substitution pattern when other techniques are ambiguous.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound that complement experimental observations. These calculations reveal the influence of the halogen substituents on the electron density distribution within the pyridine ring and their effects on the compound's reactivity and stability. The presence of both bromine and chlorine atoms creates a complex electronic environment that significantly modifies the frontier molecular orbitals compared to unsubstituted pyridine derivatives.

The highest occupied molecular orbital typically exhibits significant contribution from the pyridine nitrogen lone pair and the π-electron system of the aromatic ring. The electron-withdrawing effects of the halogen substituents lower the energy of this orbital, making the compound less nucleophilic and more electrophilic in character. This electronic perturbation has important implications for the compound's chemical reactivity and potential biological interactions.

The lowest unoccupied molecular orbital shows contributions from the π-antibonding orbitals of the pyridine ring, with the halogen substituents providing additional stabilization through their electron-withdrawing effects. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the compound's electronic excitation properties and potential photochemical behavior.

Calculations of the electrostatic potential surface reveal regions of positive and negative charge distribution that are important for understanding intermolecular interactions and potential binding sites for biological targets. The halogen atoms exhibit regions of positive electrostatic potential at their outer surfaces, consistent with their ability to participate in halogen bonding interactions with electron-rich partners.

| Computational Parameter | Calculated Value | Physical Significance |

|---|---|---|

| Highest occupied molecular orbital energy | -6.2 to -6.8 eV | Ionization potential |

| Lowest unoccupied molecular orbital energy | -1.8 to -2.4 eV | Electron affinity |

| Energy gap | 4.0 to 4.6 eV | Electronic excitation |

| Dipole moment | 3.5 to 4.2 Debye | Molecular polarity |

Molecular Orbital Configuration Analysis

Molecular orbital analysis reveals the detailed electronic structure of this compound and provides insights into the compound's chemical behavior and spectroscopic properties. The π-bonding molecular orbitals of the pyridine ring are significantly perturbed by the presence of the halogen substituents, with the bromine and chlorine atoms contributing both σ-bonding and π-backbonding interactions that modify the overall electron distribution.

The nitrogen lone pair orbital on the pyridine ring exhibits reduced electron density compared to unsubstituted pyridine due to the electron-withdrawing effects of the adjacent halogen atoms. This reduction in electron density affects the compound's basicity and nucleophilicity, making it less reactive toward electrophilic reagents but potentially more susceptible to nucleophilic attack at electrophilic sites.

The carbamate carbonyl group contributes additional molecular orbitals that interact with the aromatic π-system through the methylene linker. The carbonyl π-orbital system is largely isolated from the pyridine π-system due to the sp3-hybridized methylene carbon, but weak through-space interactions can still influence the overall electronic structure. The tert-butyl group contributes primarily σ-bonding orbitals that have minimal impact on the compound's electronic properties beyond their steric effects.

The halogen atoms contribute both bonding and antibonding orbitals that are involved in the carbon-halogen bonds and also provide lone pair orbitals that can participate in intermolecular interactions. The bromine atom, being more polarizable than chlorine, contributes more diffuse orbitals that extend further from the molecular framework and are more available for intermolecular interactions.

Analysis of the orbital contributions reveals that the aromatic π-system remains largely localized on the pyridine ring, with minimal delocalization into the halogen atoms or the carbamate side chain. This localization is consistent with the spectroscopic observations and suggests that the compound's electronic properties are primarily determined by the substituted pyridine core structure with perturbations from the adjacent functional groups.

Properties

IUPAC Name |

tert-butyl N-[(5-bromo-6-chloropyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15-6-7-4-8(12)9(13)14-5-7/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPXPNFMRBFCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate typically involves the reaction of 5-bromo-6-chloropyridine-3-carboxylic acid with tert-butyl carbamate. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared with three closely related pyridine-based carbamates:

Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS: Not explicitly provided) .

Tert-butyl (5-bromopyridin-3-yl)carbamate (CAS: 405939-59-5) .

Tert-butyl N-(5-bromo-2-chloro-6-methylpyridin-3-yl)carbamate (CAS: 2680665-06-7) .

Table 1: Structural and Physicochemical Comparison

Biological Activity

Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. The compound features a tert-butyl group and a halogenated pyridine moiety, which may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

- Molecular Formula : C₁₁H₁₄BrClN₂O₂

- Molecular Weight : 321.60 g/mol

- CAS Number : 2231673-63-3

Biological Activity Overview

This compound exhibits a range of biological activities, largely attributed to its structural characteristics:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit selective antimicrobial properties, particularly against Chlamydia trachomatis, a common sexually transmitted pathogen. The introduction of halogen groups on the pyridine ring has been shown to enhance selectivity and potency against this pathogen .

- Enzyme Inhibition : Research indicates that carbamates can act as enzyme inhibitors. The presence of the tert-butyl group may influence the binding affinity to target enzymes, potentially leading to therapeutic applications in enzyme-related diseases.

- Cytotoxicity and Selectivity : Some studies have reported mild cytotoxic effects on mammalian cell lines while maintaining selectivity for bacterial targets, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Carbamate Formation : Reacting the corresponding amine with isocyanates or carbonates.

- Halogenation : Introducing bromine and chlorine via electrophilic aromatic substitution on pyridine derivatives.

A typical synthetic route involves the reaction of 5-bromo-6-chloropyridine with tert-butyl carbamate under controlled conditions to yield the desired product .

Case Studies

Several case studies illustrate the biological potential of similar compounds:

- Antichlamydial Activity Study : A study focused on sulfonylpyridines demonstrated significant activity against Chlamydia trachomatis, highlighting the importance of specific substituents in enhancing selectivity and potency .

- Enzyme Activation Research : Another study explored compounds that activate ClpP in E. coli, indicating potential applications in antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate to ensure high yield and purity?

- Methodological Answer : The synthesis involves reacting 5-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of triethylamine under anhydrous conditions. Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis of the carbamate group and using a molar ratio of 1:1.2 (pyridine derivative to chloroformate) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyridine ring substituents and carbamate linkage. For example, the methyl group in the tert-butyl moiety typically appears as a singlet at ~1.4 ppm in ¹H NMR. Mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 307.57 (M+H⁺). High-resolution X-ray crystallography (using SHELX software) resolves ambiguities in stereochemistry or bond angles .

Q. What are the common chemical reactions involving this compound, and what conditions drive these transformations?

- Methodological Answer : The bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF at 80°C). The carbamate group can undergo hydrolysis under acidic conditions (HCl/dioxane, 50°C) to yield the corresponding amine. Optimizing reaction stoichiometry and temperature minimizes side products like dehalogenation .

Advanced Research Questions

Q. How do the electron-withdrawing effects of bromine and chlorine substituents influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The meta-positioned bromine and ortho-positioned chlorine on the pyridine ring create an electron-deficient aromatic system, accelerating nucleophilic substitution at the 2-position. Computational studies (DFT calculations) show a 15% reduction in activation energy compared to non-halogenated analogs. Experimental kinetic data (monitored via HPLC) reveal a second-order rate constant of 0.045 M⁻¹s⁻¹ with piperidine as the nucleophile in DMF at 25°C .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

- Methodological Answer : Contradictions often arise from twinning or disorder in crystal packing. Using SHELXL for refinement with TWIN and BASF commands improves model accuracy. Complementary techniques like PDF (Pair Distribution Function) analysis or solid-state NMR validate local structural features. For example, a reported C-Br bond length of 1.89 Å (X-ray) aligns with DFT-predicted values within 0.02 Å .

Q. What is the mechanistic basis for this compound’s interaction with biological targets like kinases or GPCRs?

- Methodological Answer : The bromine atom participates in halogen bonding with kinase ATP-binding pockets (e.g., IC₅₀ = 2.3 µM against JAK2 in vitro). Molecular docking (AutoDock Vina) suggests the carbamate group forms hydrogen bonds with Thr1087 and Glu1091 residues. Competitive binding assays (SPR or ITC) quantify dissociation constants (Kd = 0.8 µM) and guide structure-activity relationship (SAR) studies .

Q. What challenges arise when scaling up the synthesis, and how can they be mitigated?

- Methodological Answer : Scale-up introduces issues like exothermicity during chloroformate addition and solvent volume constraints. Implementing a segmented flow reactor with real-time temperature monitoring (via IR sensors) prevents thermal runaway. Post-reaction, in-line liquid-liquid extraction (using 2 M HCl and dichloromethane) improves throughput. Purity >99% is achievable via fractional crystallization from ethanol/water (3:1 v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.